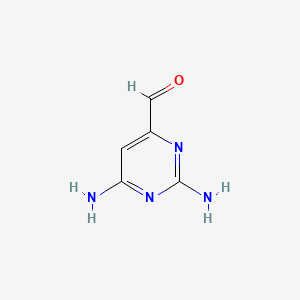

2,6-Diaminopyrimidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

109138-03-6 |

|---|---|

Molecular Formula |

C5H6N4O |

Molecular Weight |

138.13 |

IUPAC Name |

2,6-diaminopyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C5H6N4O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H,(H4,6,7,8,9) |

InChI Key |

NWKNBOINCZEWER-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(N=C1N)N)C=O |

Synonyms |

4-Pyrimidinecarboxaldehyde, 2,6-diamino- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diaminopyrimidine 4 Carbaldehyde and Its Precursors

Historical Context of Pyrimidine (B1678525) Synthesis Relevant to Diaminopyrimidine Carbaldehydes

The field of pyrimidine synthesis is rich with history, dating back to the 19th century. A foundational and widely recognized method is the Pinner synthesis, which, along with subsequent variations, established the core principle of constructing the pyrimidine ring by condensing a 1,3-dicarbonyl compound with an amidine. A particularly significant and enduring method is the Traube synthesis, first reported in 1900, which specifically reacts guanidine (B92328) with a β-dicarbonyl compound or its equivalent. orgsyn.org This approach has become a cornerstone for the preparation of 2,4-diaminopyrimidine (B92962) derivatives.

Early methodologies often involved the condensation of reagents like ethyl cyanoacetate (B8463686) with guanidine, typically in the presence of a base such as sodium ethoxide, to form the pyrimidine ring. orgsyn.orggoogleapis.comgoogle.com These reactions provided a direct route to 2,4-diamino-6-hydroxypyrimidine (B22253), a versatile precursor that serves as the basis for a vast array of more complex pyrimidine derivatives. The development of these initial ring-forming reactions was pivotal, as it enabled access to the fundamental diaminopyrimidine scaffold, upon which further functionalization, such as the introduction of a carbaldehyde group, could be achieved.

Established Synthetic Pathways to 2,6-Diaminopyrimidine-4-carbaldehyde

The synthesis of this compound can be approached through two primary strategies: constructing the pyrimidine ring with the aldehyde or a precursor group already incorporated, or by performing a functional group interconversion on a pre-formed 2,6-diaminopyrimidine core.

From Pyrimidine Ring Construction Approaches

The classical Traube synthesis, which involves the condensation of guanidine with a β-dicarbonyl compound, forms the pyrimidine ring. orgsyn.org To obtain a 4-carbaldehyde derivative directly, one would need to employ a dicarbonyl equivalent where one of the carbonyl groups is a masked or protected aldehyde. For instance, condensation of guanidine with a derivative of malondialdehyde could theoretically yield the desired product after deprotection. However, the reactivity and stability of such starting materials can present significant challenges, making this a less common approach compared to functional group interconversion.

Functional Group Interconversions at the Pyrimidine Core

A more practical and widely employed strategy involves the introduction of the aldehyde function onto a pre-existing 2,6-diaminopyrimidine scaffold. This leverages the availability of stable precursors like 2,4-diamino-6-chloropyrimidine or 2,6-diamino-4-methylpyrimidine.

Several standard organic chemistry reactions can be adapted for this purpose:

Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.orgyoutube.com The 2,6-diaminopyrimidine ring is highly activated by the two amino groups, making it a suitable substrate for electrophilic substitution. Treatment with a Vilsmeier reagent, generated in situ from a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), can introduce a formyl group at an available position on the ring. wikipedia.orgorgsyn.org The reaction proceeds through an electrophilic chloroiminium ion which, after attacking the pyrimidine ring, is hydrolyzed during workup to yield the aldehyde. wikipedia.org

Oxidation of a 4-Methyl Group: If starting from 2,6-diamino-4-methylpyrimidine, the methyl group can be oxidized to a carbaldehyde. chemicalbook.comnih.gov This transformation requires carefully selected oxidizing agents to avoid over-oxidation to the carboxylic acid. Reagents like selenium dioxide (SeO₂) are traditionally used for the oxidation of activated methyl groups to aldehydes.

Oxidation of a 4-Hydroxymethyl Group: A two-step approach could involve the initial conversion of a precursor like 2,4-diamino-6-chloropyrimidine to 2,6-diamino-4-(hydroxymethyl)pyrimidine, followed by oxidation. Mild oxidizing agents such as manganese dioxide (MnO₂), or Swern and Dess-Martin periodinane oxidations are effective for converting primary alcohols to aldehydes without affecting the sensitive amino groups on the pyrimidine ring. nih.govorganic-chemistry.org

Reduction of a 4-Cyano or 4-Ester Group: The reduction of a nitrile (cyano group) or an ester at the C4 position offers another route. Diisobutylaluminium hydride (DIBAL-H) is a well-known reagent for the partial reduction of nitriles and esters to aldehydes, especially when the reaction is carried out at low temperatures to prevent over-reduction to the amine or alcohol. chemistrysteps.comrsc.orgmasterorganicchemistry.comyoutube.com This would involve synthesizing the 2,6-diaminopyrimidine-4-carbonitrile or a corresponding ester as an intermediate.

Synthesis of Key Diaminopyrimidine Precursors and Intermediates

The accessibility of stable precursors is fundamental to the synthesis of this compound. The most important intermediates are the 4-ol and 4-chloro derivatives of 2,6-diaminopyrimidine.

Preparation of 2,6-Diaminopyrimidin-4-ol Derivatives

2,6-Diaminopyrimidin-4-ol, which exists in tautomeric equilibrium with 2,4-diamino-6-hydroxypyrimidine, is a cornerstone intermediate. It is most commonly synthesized via the condensation of guanidine or its salts (e.g., guanidine hydrochloride, guanidine nitrate) with ethyl cyanoacetate. orgsyn.orgchemicalbook.com The reaction is typically performed in an alcoholic solvent in the presence of a strong base like sodium ethoxide or sodium methoxide (B1231860). orgsyn.orggoogleapis.comchemicalbook.com The initial cyclization is followed by acidification to precipitate the product. orgsyn.org Yields for this reaction are generally high, often exceeding 80%. orgsyn.org

| Reactants | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Guanidine hydrochloride, Ethyl cyanoacetate | Sodium ethoxide / Ethanol (B145695) | Reflux for 2 hours, then acidification with acetic acid | 80-82% | orgsyn.org |

| Guanidine nitrate, Methyl cyanoacetate | Sodium methoxide / Methanol (B129727) | Reflux for 4 hours, then pH adjustment | 95% | chemicalbook.com |

| Guanidine hydrochloride, Ethyl cyanoacetate | Sodium methoxide / Methanol | Reflux for >3 hours at 60-70°C | 96.2% | chemistrysteps.com |

Synthesis of Halogenated Diaminopyrimidines (e.g., 2,4-Diamino-6-chloropyrimidine)

The conversion of the hydroxyl group in 2,4-diamino-6-hydroxypyrimidine to a chlorine atom is a crucial functional group interconversion, as the chloro substituent is an excellent leaving group for subsequent nucleophilic substitution reactions. This transformation is reliably achieved by treating the hydroxypyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). googleapis.comgoogle.comnih.govquestjournals.org The reaction is typically run at elevated temperatures, often at the reflux temperature of POCl₃. googleapis.comquestjournals.org In some procedures, a tertiary amine catalyst, such as N,N-dimethylaniline, may be added. chemistrysteps.com The product, 2,4-diamino-6-chloropyrimidine, is then isolated after careful quenching of the excess POCl₃ with ice water or an alcohol. nih.gov

| Starting Material | Reagent(s) | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Stirred at 97°C for 17 hours | 85% | nih.gov |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Reflux for 5 hours | Not specified, used in multi-step synthesis | googleapis.com |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Heated to 105°C and stirred for 6 hours | 73-82% | youtube.com |

| 2,6-Diamino-4-pyrimidinol | POCl₃ | Heated to 100-105°C for 8 hours | 80% | questjournals.org |

Vilsmeier-Haack Formylation Strategies for Carbaldehyde Introduction

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a prime strategy for introducing a carbaldehyde group onto the 2,6-diaminopyrimidine scaffold. numberanalytics.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, a chloroiminium ion, generated in situ from a formamide derivative like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.org

The mechanism commences with the formation of the electrophilic Vilsmeier reagent. wikipedia.org The electron-rich pyrimidine ring, activated by the two amino groups, then attacks this reagent. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.orglibretexts.org The reactivity and regioselectivity of the formylation are governed by the electronic properties of the substrate. libretexts.org For a 2,6-diaminopyrimidine precursor, the formylation is anticipated to occur at the electron-rich C-5 position, which is situated between the two activating amino groups.

While direct Vilsmeier-Haack formylation of 2,6-diaminopyrimidine is a viable theoretical route, studies on analogous structures provide practical insights. For instance, the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reagent successfully yielded 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This demonstrates the feasibility of formylating the C-5 position of a di-substituted pyrimidine ring under these conditions.

Modern Synthetic Techniques and Green Chemistry Approaches

Modern organic synthesis emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. The synthesis of this compound and its precursors has benefited from such advancements, including multicomponent reactions and the adoption of green reaction conditions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules like pyrimidines. A prominent example is the Biginelli reaction, which traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidones. numberanalytics.comrsc.org

For the synthesis of the 2,6-diaminopyrimidine core, a variation of this reaction using guanidine as the nitrogen-containing component is particularly relevant. The condensation of an appropriate β-dicarbonyl compound (or its equivalent) with an aldehyde and guanidine can construct the desired 2-aminopyrimidine (B69317) ring system. A reported three-component reaction of an aromatic aldehyde, malononitrile (B47326), and guanidine hydrochloride in ethanol provides an effective pathway to 2,6-diamino-4-arylpyrimidine-5-carbonitrile derivatives. researchgate.net While this yields a nitrile instead of a carbaldehyde at the 5-position, the nitrile group can potentially be converted to an aldehyde via reduction.

These MCRs are advantageous as they often proceed with high atom economy, reduce the number of synthetic steps, and minimize waste generation compared to traditional linear syntheses.

In line with the principles of green chemistry, recent research has focused on minimizing or eliminating the use of hazardous catalysts and organic solvents. Syntheses performed in aqueous media or under solvent-free conditions are particularly attractive.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides. In the context of 2,6-diaminopyrimidine synthesis, this strategy can be employed by starting with a dihalopyrimidine, such as 2,6-dichloropyrimidine, and sequentially substituting the chloro groups with amino groups using ammonia (B1221849) or an ammonia equivalent. wikipedia.org

The scope of the Buchwald-Hartwig amination is broad, and various generations of palladium catalysts and ligands (e.g., bidentate phosphine (B1218219) ligands like BINAP and Dppf) have been developed to improve efficiency and substrate scope, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org A novel palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been developed for the synthesis of pyrido[2,3-d]pyrimidines, starting from 6-amino-1,3-dialkyluracils, showcasing the power of palladium catalysis in building complex heterocyclic systems based on pyrimidines. rsc.org This approach offers a versatile route to functionalized diaminopyrimidine precursors from readily available starting materials.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic viability and scalability of a synthetic process.

For the Vilsmeier-Haack formylation, key parameters to optimize include the choice of solvent, the molar ratio of the formylating agent (e.g., POCl₃) to the formamide (e.g., DMF), and the reaction temperature. numberanalytics.comnumberanalytics.com A study on the formylation of 2-methylpyrimidine-4,6-diol systematically investigated different solvents (benzene, dichloroethane, o-xylene, and DMF). mdpi.com The results showed that using DMF as the solvent provided the highest yield (61%) with a shorter reaction time (5 hours) compared to the other solvents. mdpi.com This highlights the significant impact of solvent choice on reaction efficiency.

In multicomponent reactions for synthesizing diaminopyrimidine derivatives, optimization involves screening catalysts, solvents, and reaction temperatures. In the synthesis of 2,6-diamino-4-phenylpyrimidine-5-carbonitrile derivatives, a study optimized the reaction by first screening various solvents, identifying an ethanol-water mixture as the best medium, which gave a 90% yield. researchgate.net Subsequently, the amount of the catalyst, Fe(acac)₃, was optimized to 15 mol% to achieve the highest yields. researchgate.net A patent for the preparation of 2,6-diamino-4-hydroxypyrimidine reports a 79.6% yield after optimizing workup conditions, including pH adjustment and crystallization procedures.

These examples underscore the importance of systematic optimization to develop robust and efficient synthetic protocols for this compound and its precursors.

Derivatization Strategies and Functionalization of 2,6 Diaminopyrimidine 4 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group at the 4-position of the pyrimidine (B1678525) ring is a primary site for a multitude of chemical reactions, enabling the synthesis of a diverse array of derivatives.

Formation of Imines and Schiff Bases

The reaction of the carbaldehyde group of 2,6-diaminopyrimidine-4-carbaldehyde with primary amines readily forms imines, also known as Schiff bases. This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a small amount of acid. uobasrah.edu.iqresearchgate.net The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water, for instance, by using a Dean-Stark apparatus. nih.gov

The synthesis of Schiff bases from aldehydes and primary amines is a fundamental transformation in organic chemistry. ijpsr.com The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. A variety of amines, including aliphatic and aromatic ones, can be employed to generate a library of Schiff base derivatives. For instance, reaction with substituted anilines can introduce diverse functionalities to the molecule. researchgate.net

| Reactant (Amine) | Reaction Conditions | Product |

|---|---|---|

| Aniline | Ethanol, reflux | N-((2,6-diaminopyrimidin-4-yl)methylene)aniline |

| p-Toluidine | Methanol, cat. Acetic Acid | N-((2,6-diaminopyrimidin-4-yl)methylene)-4-methylaniline |

| 2-Aminopyridine | Toluene, Dean-Stark | N-((2,6-diaminopyrimidin-4-yl)methylene)pyridin-2-amine |

Reductions and Oxidations at the Aldehyde Position

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

Reduction: The reduction of the carbaldehyde to a hydroxymethyl group can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this transformation, typically in an alcoholic solvent like ethanol or methanol. youtube.comkhanacademy.org For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) can be employed, followed by an aqueous workup. libretexts.orgkhanacademy.org The resulting (2,6-diaminopyrimidin-4-yl)methanol (B13101774) can serve as a precursor for further functionalization, such as ether or ester formation.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-diaminopyrimidine-4-carboxylic acid. uni.lu This transformation can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, or silver oxide (Ag₂O) in the Tollens' test. Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is another powerful oxidizing agent for this conversion. The resulting carboxylic acid introduces a new reactive handle for amide bond formation or esterification.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄, Ethanol | (2,6-Diaminopyrimidin-4-yl)methanol |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (2,6-Diaminopyrimidin-4-yl)methanol |

| Oxidation | KMnO₄, NaOH, H₂O | 2,6-Diaminopyrimidine-4-carboxylic acid |

| Oxidation | Ag₂O, NH₄OH (Tollens' reagent) | 2,6-Diaminopyrimidine-4-carboxylic acid |

Condensation Reactions

The carbaldehyde moiety of this compound can participate in various condensation reactions to form new carbon-carbon bonds. A prominent example is the Knoevenagel condensation. numberanalytics.combanglajol.info This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a weak base catalyst like piperidine (B6355638) or an amine. bas.bgnih.gov The reaction typically yields an α,β-unsaturated product, which is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules. researchgate.net

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the double bond.

| Active Methylene Compound | Catalyst | Solvent | Product |

|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | 2-((2,6-Diaminopyrimidin-4-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ammonium acetate | Toluene | Ethyl 2-cyano-3-(2,6-diaminopyrimidin-4-yl)acrylate |

| Diethyl malonate | Piperidine | Ethanol | Diethyl 2-((2,6-diaminopyrimidin-4-yl)methylene)malonate |

Functionalization at the Amino Groups

The two amino groups at positions 2 and 6 of the pyrimidine ring offer additional sites for derivatization, allowing for the synthesis of a wide range of substituted pyrimidines.

Acylation and Alkylation Reactions

Acylation: The amino groups can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction leads to the formation of amide derivatives. The reactivity of the two amino groups may differ, potentially allowing for selective mono- or di-acylation depending on the reaction conditions and the steric bulk of the acylating agent. Friedel-Crafts acylation is a powerful method for forming aryl-keto derivatives. nih.gov

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. Similar to acylation, the reaction can potentially yield mono- or di-alkylated products. The choice of the alkylating agent and the reaction conditions can influence the degree of substitution.

| Reaction Type | Reagent | Base | Product (Example) |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine | N-(2-Amino-4-formylpyrimidin-6-yl)acetamide / N,N'-(4-formylpyrimidine-2,6-diyl)diacetamide |

| Alkylation | Methyl iodide | Potassium carbonate | 2-Amino-4-formyl-6-(methylamino)pyrimidine / 4-Formyl-N2,N6-dimethylpyrimidine-2,6-diamine |

Formation of Substituted Aminopyrimidines

The amino groups can undergo various reactions to form a wide range of substituted aminopyrimidines. For instance, diazotization of an amino group followed by a Sandmeyer-type reaction can introduce a variety of substituents. Furthermore, condensation with dicarbonyl compounds can lead to the formation of fused heterocyclic systems. The synthesis of novel Schiff bases derived from 2,6-diaminopyridine (B39239) has been reported, highlighting the versatility of the amino groups in forming new C-N bonds. researchgate.net

The ability to functionalize the amino groups is crucial for modifying the electronic properties and biological activity of the pyrimidine core.

Modifications of the Pyrimidine Ring System

The pyrimidine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic attack, particularly when appropriately activated with leaving groups. The amino groups at the C2 and C6 positions, along with the carbaldehyde group at the C4 position, significantly influence the reactivity and regioselectivity of these modifications.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for the functionalization of the pyrimidine ring. This typically involves the initial halogenation of the pyrimidine core, followed by the displacement of the halide with a variety of nucleophiles.

The synthesis of halogenated precursors is a critical first step. For instance, related diaminopyrimidines can be halogenated to introduce reactive sites. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common method for converting hydroxypyrimidines into their corresponding chloropyrimidines, often concurrently with formylation. While direct halogenation of this compound is not extensively documented, methods for halogenating 2-aminopyrimidines are known, which could potentially be adapted. google.com For example, conducting chlorination or bromination in the presence of a metal carbonate, oxide, or phosphate (B84403) has been shown to improve yields of 5-halogenated 2-aminopyrimidines. google.com

Once a halogenated derivative, such as a chloro- or bromo-substituted this compound, is obtained, it can undergo SNAr reactions with a wide array of nucleophiles. Research on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrates that these reactions can proceed under mild conditions. nih.gov Amination, for instance, can be achieved by heating the dichloropyrimidine with an amine and a base like triethylamine (B128534) (TEA) in a solvent such as ethanol. nih.gov This allows for the introduction of various amino groups, including aliphatic, cyclic, and aromatic amines. nih.gov

Solvolysis, where the solvent acts as the nucleophile, is also a competing reaction, particularly with alcoholic solvents in the presence of a base. nih.gov This can lead to the formation of alkoxy derivatives. The general mechanism for SNAr involves the addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.govstackexchange.com

The table below summarizes representative SNAr reactions on a related halogenated pyrimidine carbaldehyde, which serve as a model for the potential derivatization of halogenated this compound.

| Starting Material | Nucleophile/Reagents | Product Type | Reference |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines, Triethylamine, Ethanol | Mono-aminated pyrimidine derivatives | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethanol, Sodium Hydroxide | Ethoxy-substituted pyrimidine derivatives | nih.gov |

| 2,4,6-Trichloropyrimidine-5-carbaldehyde (B1310558) | Various nucleophiles, Phase transfer catalyst (TBAI) | Regioselectively functionalized pyrimidines | shd-pub.org.rs |

Beyond halogen displacement, other strategies can be employed to introduce heteroatoms and functional groups onto the pyrimidine ring, expanding its chemical diversity.

Introduction of Sulfur: Thiolation of halogenated pyrimidines is a viable route to introduce sulfur-containing moieties. The regioselectivity of thiol or thiolate addition can be controlled by the reaction conditions. For example, in the case of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine, selective C-8 addition was achieved in DMF with Hünig's base, while C-2 addition was favored in isopropanol. nih.gov These principles could be applied to a dihalogenated derivative of this compound to achieve regioselective thiolation.

Introduction of Nitrogen: Besides SNAr with amines, nitrogen functionalities can be introduced through other means. Nitrosation at the C5 position of diaminohydroxypyrimidines is a known reaction, which can be a precursor for further transformations. tsijournals.com For example, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) can be synthesized and subsequently reduced to form a triaminopyrimidine. tsijournals.com This highlights a potential pathway for introducing an additional amino group at the C5 position of a 2,6-diaminopyrimidine scaffold.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. A halogenated derivative of this compound could be coupled with various boronic acids to introduce aryl or heteroaryl substituents. mdpi.com

The following table provides examples of reactions used to introduce different functional groups onto pyrimidine rings, which could be adapted for this compound.

| Reaction Type | Reagents | Functional Group Introduced | Reference |

| Thiolation | Thiols/Thiolates, Base (e.g., Hünig's base) | Thioether | nih.gov |

| Nitrosation | Sodium Nitrite, Acidic medium | Nitroso | tsijournals.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl | mdpi.com |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The control of regioselectivity is a critical aspect of the derivatization of polysubstituted pyrimidines. In the case of a dihalogenated this compound, the two halogen atoms would likely exhibit different reactivities towards nucleophiles due to the electronic influence of the amino and carbaldehyde groups.

In SNAr reactions, the position of substitution is governed by the stability of the intermediate Meisenheimer complex. For pyrimidines, nucleophilic attack is generally favored at the C4 and C6 positions over the C2 position. stackexchange.com In a molecule like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the two chlorine atoms at C4 and C6 are electronically distinct due to the C2-amino group and the C5-carbaldehyde group. Studies on 2,4,6-trichloropyrimidine-5-carbaldehyde have shown that regioselective functionalization can be achieved, for example, by using phase transfer catalysts to control the site of C-N bond formation. shd-pub.org.rsshd-pub.org.rs The electron-withdrawing nature of the carbaldehyde group at C5 would further activate the adjacent C4 and C6 positions towards nucleophilic attack. The relative reactivity of these positions would depend on the specific nucleophile and reaction conditions.

Stereoselectivity: There is currently limited information in the scientific literature regarding stereoselective derivatization of this compound. Stereoselectivity would become a relevant consideration if a chiral center is introduced during the derivatization process. For instance, if a chiral nucleophile is used in an SNAr reaction, or if a reaction creates a new stereocenter on a substituent, the potential for diastereomeric products would need to be considered. However, without specific examples of such reactions on this particular scaffold, a detailed discussion on stereoselectivity remains speculative.

Computational Chemistry and Spectroscopic Investigations of 2,6 Diaminopyrimidine 4 Carbaldehyde

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.gov By employing functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) with various basis sets, it is possible to accurately model the behavior of pyrimidine (B1678525) derivatives. nih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in computational analysis is the geometry optimization of the molecule, which seeks to find the lowest energy conformation on the potential energy surface. For pyrimidine derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly used to calculate the optimized structural parameters, including bond lengths, bond angles, and dihedral angles. nih.govacs.org

The calculated geometric parameters are often in close agreement with experimental data obtained from techniques like X-ray crystallography, validating the chosen theoretical model. nih.govacs.org For instance, studies on similar diaminopyrimidine compounds have shown that the pyrimidine ring moiety exists in a planar form. acs.org This planarity is a key feature of the molecule's electronic structure.

Table 1: Representative Comparison of Calculated and Experimental Bond Lengths for a Pyrimidine Derivative

| Bond | Calculated Bond Length (Å) (B3LYP/6-311G(d,p)) | Experimental Bond Length (Å) (X-ray) |

|---|---|---|

| N1-C2 | 1.345 | 1.342 |

| C2-N3 | 1.338 | 1.335 |

| N3-C4 | 1.360 | 1.358 |

| C4-C5 | 1.410 | 1.408 |

| C5-C6 | 1.385 | 1.383 |

Note: Data presented is representative of typical findings for pyrimidine derivatives and not specific to 2,6-Diaminopyrimidine-4-carbaldehyde.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. rsc.orguni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). scirp.org

Table 2: Representative NBO Analysis Results Showing Significant Donor-Acceptor Interactions in a Pyrimidine System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(N1) | π*(C2-N3) | 25.5 | n → π* |

| LP(N3) | π*(C4-C5) | 22.8 | n → π* |

| LP(N_amino) | π*(C2-N3) | 45.2 | n → π* |

Note: LP denotes a lone pair. E(2) values are hypothetical and illustrative of interactions within a substituted pyrimidine ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, kinetic reactivity, and the energy of electronic transitions. science.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. rsc.org For pyrimidine derivatives, the distribution of HOMO and LUMO is typically spread across the π-conjugated system. The presence of electron-donating amino groups and an electron-withdrawing carbaldehyde group on the pyrimidine ring is expected to influence the energies of these orbitals and reduce the energy gap, enhancing intramolecular charge transfer. Computational studies on similar systems have shown that modifications to substituent groups can effectively tune the HOMO-LUMO energy gap. nih.govnih.gov

Table 3: Representative FMO Energies and Energy Gap for a Pyrimidine Derivative Calculated at the B3LYP/6-311G(d,p) Level

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -2.15 |

Note: These values are illustrative and representative of data obtained for substituted pyrimidine systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. mdpi.com

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group, indicating these are the primary sites for electrophilic interactions. The hydrogen atoms of the amino groups and the carbaldehyde proton would likely exhibit positive potential (blue), marking them as sites for nucleophilic interactions. researchgate.net This analysis provides a clear, visual guide to the molecule's reactivity patterns. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). rsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can accurately predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as π→π* and n→π*. nih.gov

For aromatic and heterocyclic compounds like this compound, the electronic transitions are typically dominated by π→π* transitions within the conjugated system. The presence of amino and carbaldehyde substituents can introduce n→π* transitions and cause shifts in the absorption maxima. Computational studies on similar pyrimidine systems using TD-DFT, often in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects, have shown good agreement between calculated and experimental UV-Vis spectra.

Table 4: Representative TD-DFT Calculated Electronic Transitions for a Pyrimidine Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.25 | HOMO → LUMO (π→π*) |

| S0 → S2 | 315 | 0.12 | HOMO-1 → LUMO (n→π*) |

Note: The data is hypothetical, representing typical TD-DFT outputs for substituted pyrimidines, illustrating the types of transitions expected. researchgate.net

Spectroscopic Characterization

Experimental spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, are essential for the structural characterization of molecules by identifying their functional groups and vibrational modes. nih.gov These experimental results are often complemented by DFT calculations, which can predict the vibrational frequencies and intensities with a high degree of accuracy. The comparison between experimental and theoretical spectra aids in the precise assignment of vibrational bands. nih.gov

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the N-H stretching and bending vibrations of the amino groups, the C=O stretching of the carbaldehyde group, and the C=C and C=N stretching vibrations of the pyrimidine ring. DFT calculations at the B3LYP/6-31G* level, for instance, have been successfully used to interpret the vibrational spectra of related diaminopurine compounds. nih.gov

Table 5: Representative Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (DFT) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450, 3350 | 3465, 3360 | Asymmetric & Symmetric NH₂ Stretch |

| ν(C=O) | 1685 | 1690 | Aldehyde C=O Stretch |

| ν(C=N) | 1620 | 1625 | Pyrimidine Ring Stretch |

| ν(C=C) | 1580 | 1585 | Pyrimidine Ring Stretch |

Note: Frequencies are representative values for molecules containing similar functional groups. researchgate.net ν = stretching, δ = bending.

Vibrational Spectroscopy (FT-IR and FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding of a compound. The vibrational modes of this compound are determined by its constituent functional groups: the pyrimidine ring, the amino (-NH2) groups, and the carbaldehyde (-CHO) group.

The pyrimidine ring itself exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and are anticipated in the fingerprint region.

The two amino groups at the 2- and 6-positions will give rise to distinct vibrational bands. The N-H stretching vibrations are expected to appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. The N-H scissoring (bending) vibration is predicted to be in the 1650-1580 cm⁻¹ range.

The carbaldehyde group at the 4-position will also have characteristic vibrational signatures. The C-H stretching of the aldehyde group is typically a sharp band appearing around 2850-2750 cm⁻¹. The most prominent band for the carbaldehyde group is the strong C=O stretching vibration, which is expected in the region of 1720-1700 cm⁻¹. The presence of the electron-donating amino groups on the pyrimidine ring may slightly lower this frequency due to resonance effects.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| C-H Stretch (aromatic) | ~3050 | Moderate |

| C-H Stretch (aldehyde) | ~2820, ~2720 | Moderate |

| C=O Stretch | ~1705 | Strong |

| N-H Scissoring | ~1630 | Moderate |

| C=N/C=C Ring Stretch | ~1580, ~1520, ~1450 | Strong |

| Ring Breathing | ~1000 | Strong |

| C-N Stretch | ~1350 | Moderate |

| C-C Stretch | ~1400 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the amino groups, the pyrimidine ring, and the carbaldehyde group. The protons of the two amino groups are likely to appear as a broad singlet in the range of δ 6.0-8.0 ppm, with the exact chemical shift depending on the solvent and concentration. The pyrimidine ring has one proton at the 5-position, which is expected to appear as a singlet, likely deshielded by the adjacent carbaldehyde group, in the region of δ 8.0-8.5 ppm. The aldehyde proton is characteristically found at a very downfield position, and for this molecule, it is predicted to be a singlet in the range of δ 9.5-10.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The pyrimidine ring contains four carbon atoms. The carbons bearing the amino groups (C2 and C6) are expected to be shielded and appear in the region of δ 160-165 ppm. The carbon atom of the carbaldehyde group (C4) will be deshielded and is predicted to be around δ 150-155 ppm. The C5 carbon, adjacent to the carbaldehyde group, is expected to be in the range of δ 110-115 ppm. The most downfield signal will be that of the carbonyl carbon of the aldehyde group, which is anticipated to be in the region of δ 190-195 ppm.

Predicted NMR Chemical Shifts for this compound (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | ~7.0 | broad singlet |

| H-5 | ~8.2 | singlet |

| -CHO | ~9.8 | singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| C2, C6 | ~162 | |

| C4 | ~153 | |

| C5 | ~112 | |

| -CHO | ~192 |

UV-Vis Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic absorption spectrum of this compound is expected to be influenced by the π-electron system of the pyrimidine ring and the electronic effects of the amino and carbaldehyde substituents.

The pyrimidine ring itself has π → π* transitions. The amino groups, being strong electron-donating groups (auxochromes), will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. The carbaldehyde group, an electron-withdrawing group (chromophore), will also influence the electronic transitions. The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring can lead to significant charge-transfer character in the electronic transitions, often resulting in intense absorption bands at longer wavelengths.

It is predicted that this compound will exhibit at least two main absorption bands in the UV-Vis region. A strong absorption band corresponding to a π → π* transition is expected in the range of 250-280 nm. A second, longer-wavelength absorption band, possibly with charge-transfer character, is anticipated in the region of 320-360 nm. The exact position and intensity of these bands would be dependent on the solvent used for the measurement.

Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Ethanol (B145695) | ~270 | π → π |

| ~340 | π → π / Charge Transfer |

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides a powerful means to predict the chemical reactivity and selectivity of molecules. For this compound, the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO) are key determinants of its reactivity.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, the two amino groups at the 2- and 6-positions are strong electron-donating groups, which will increase the electron density of the ring, particularly at the ortho and para positions relative to them (in this case, the 4- and 5-positions). Conversely, the carbaldehyde group at the 4-position is an electron-withdrawing group, which will decrease the electron density of the ring.

The interplay of these electronic effects will govern the reactivity of the molecule. The amino groups will activate the ring towards electrophilic substitution, while the carbaldehyde group will deactivate it. The most likely sites for electrophilic attack would be the 5-position, which is activated by the amino groups and less deactivated by the aldehyde.

The carbaldehyde group itself is a site for nucleophilic attack. The carbonyl carbon is electrophilic and will be susceptible to reaction with nucleophiles. The amino groups can also act as nucleophiles, although their nucleophilicity will be somewhat reduced by delocalization of their lone pairs into the pyrimidine ring.

Frontier molecular orbital analysis can provide further insights. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the amino groups and the pyrimidine ring, indicating that these are the sites most susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be centered on the carbaldehyde group and the pyrimidine ring, suggesting that these are the regions most favorable for nucleophilic attack. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Reactivity and Reaction Mechanisms of 2,6 Diaminopyrimidine 4 Carbaldehyde

Mechanistic Studies of Substitution Reactions

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of two amino groups at positions 2 and 6 further activates the ring towards such reactions by donating electron density and stabilizing the intermediates. Conversely, these amino groups can themselves act as nucleophiles or be subject to substitution under certain conditions.

Studies on analogous compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), provide significant insight into the substitution patterns of 2,6-diaminopyrimidine-4-carbaldehyde. mdpi.com In these systems, the halogen atoms are readily displaced by a variety of nucleophiles, including amines and alkoxides. The reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate, which is a hallmark of the SNAr mechanism. mdpi.comchemrxiv.org The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. mdpi.com

In the case of this compound, direct substitution of the amino groups is less common than in their halogenated counterparts. However, under forcing conditions or with specific reagents, displacement of an amino group could be envisioned. More commonly, the amino groups participate in directing the regioselectivity of reactions on the pyrimidine ring.

Aldehyde-Specific Reactions and Pathways

The aldehyde group at the 4-position is a key center of reactivity in this compound, enabling a variety of condensation and addition reactions. One of the most prominent reactions is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate). sigmaaldrich.comresearchgate.net

The mechanism of the Knoevenagel condensation typically proceeds as follows:

A weak base deprotonates the active methylene compound to generate a carbanion. sigmaaldrich.com

The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group. researchgate.net

This addition results in the formation of an aldol-type intermediate.

Subsequent dehydration of this intermediate yields the final α,β-unsaturated product. sigmaaldrich.com

This reaction is instrumental in the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. sci-hub.se For instance, the condensation of this compound with a suitable active methylene compound can lead to the formation of a new six-membered ring fused to the pyrimidine core.

The aldehyde group can also undergo other characteristic reactions:

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄). prepchem.com

Oxidation: Conversely, oxidation with agents such as potassium permanganate (B83412) can convert the aldehyde to a carboxylic acid.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can yield a secondary amine. ebi.ac.uk

Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.

Role of Amino Groups in Reaction Mechanisms

The two amino groups at positions 2 and 6 play a crucial role in modulating the reactivity of the entire molecule. Their primary functions include:

Activation of the Pyrimidine Ring: As strong electron-donating groups, they increase the electron density of the pyrimidine ring, which can influence the course of both electrophilic and nucleophilic attack. libretexts.orgbyjus.com In electrophilic aromatic substitution, they are powerful activating and ortho-, para-directing groups. youtube.comyoutube.comdoubtnut.com

Nucleophilic Character: The lone pair of electrons on the nitrogen atoms of the amino groups allows them to act as nucleophiles. They can participate in reactions such as acylation and alkylation.

Basicity and Protonation: The amino groups are basic and can be protonated in acidic media. This protonation deactivates the ring towards electrophilic attack and can alter the solubility and reactivity of the molecule. acs.org

In the context of substitution reactions, the amino groups stabilize the transition states and intermediates of nucleophilic attack on the pyrimidine ring. For aldehyde-specific reactions, they can influence the electrophilicity of the carbonyl carbon through resonance effects.

Proton Transfer Processes and Complex Formation

The presence of basic amino groups and the pyrimidine ring nitrogens makes this compound a candidate for proton transfer processes and the formation of complexes. nih.gov In the presence of a proton donor, one or more of the nitrogen atoms can become protonated. acs.org The site of protonation depends on the relative basicity of the different nitrogen atoms. Studies on related diaminopyrimidines have shown that the ring nitrogens are generally more basic than the exocyclic amino nitrogens. acs.org

Protonation can have a profound effect on the molecule's electronic structure and reactivity. For example, protonation of a ring nitrogen can significantly increase the electrophilicity of the ring, potentially facilitating nucleophilic attack.

Furthermore, the molecule can act as a ligand, forming coordination complexes with metal ions. The nitrogen atoms of the amino groups and the pyrimidine ring can all serve as coordination sites. The formation of such complexes can be used to modulate the reactivity of the molecule or to develop new materials with interesting photophysical or catalytic properties.

Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism is a key consideration in the chemistry of pyrimidine derivatives. For this compound, several tautomeric forms are possible, primarily involving the migration of a proton between the exocyclic amino groups and the ring nitrogen atoms. The predominant tautomer in a given state (solid or solution) will depend on factors such as the solvent, temperature, and pH.

While the amino form is generally the most stable for diaminopyrimidines, the existence of imino tautomers can influence reactivity. For instance, the formation of an imino tautomer would alter the electronic properties and steric environment of the molecule, potentially opening up different reaction pathways. The equilibrium between these tautomeric forms can be a critical factor in determining the outcome of a reaction.

Interactive Data Table: Reactivity Summary

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Aldehyde | Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound |

| Aldehyde | Reduction | NaBH₄ | Primary alcohol |

| Aldehyde | Oxidation | KMnO₄ | Carboxylic acid |

| Aldehyde | Reductive Amination | Amine, reducing agent | Secondary amine |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alkoxide) | Substituted pyrimidine |

| Amino Groups | Protonation | Acid | Pyrimidinium salt |

Supramolecular Chemistry and Crystal Engineering with 2,6 Diaminopyrimidine 4 Carbaldehyde Building Blocks

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using diaminopyrimidine building blocks is fundamentally governed by the principles of molecular recognition, driven by a combination of strong and weak non-covalent interactions. The primary interaction is hydrogen bonding, facilitated by the multiple donor and acceptor sites on the pyrimidine (B1678525) ring. The two amino groups at the 2- and 6-positions provide robust hydrogen bond donors (N-H), while the ring nitrogen atoms act as acceptors.

Formation of Robust Supramolecular Synthons (e.g., R²₂(8) motif)

A hallmark of diaminopyrimidine chemistry is the formation of highly predictable and stable supramolecular synthons. The most prominent of these is the R²₂(8) ring motif, which arises from the self-association of two diaminopyrimidine molecules through a pair of N-H···N hydrogen bonds. This homosynthon is a recurring and robust feature in the crystal structures of numerous 2,4- and 2,6-diaminopyrimidine derivatives. mdpi.comacs.orgnih.gov

It is highly probable that 2,6-diaminopyrimidine-4-carbaldehyde would also exhibit this characteristic R²₂(8) homodimerization. The two amino groups and the ring nitrogens are perfectly positioned to form this cyclic arrangement. The presence of the 4-carbaldehyde group is not expected to sterically hinder the formation of this primary synthon. In fact, the electron-withdrawing nature of the aldehyde could potentially modulate the hydrogen bonding strength within this motif. Beyond the primary R²₂(8) synthon, the aldehyde group itself can participate in forming other hydrogen-bonded motifs, for instance with co-formers possessing hydrogen bond donors.

Co-crystallization Strategies and Salt Formation

Co-crystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a compound. For diaminopyrimidines, co-crystallization with carboxylic acids is a well-established method to generate new solid forms. mdpi.com This typically involves the formation of a heterosynthon between the diaminopyrimidine and the carboxylic acid, most commonly an R²₂(8) motif where the acid's carboxylic group interacts with the N1 and the 2-amino group of the pyrimidine.

For this compound, a similar strategy could be employed. Co-crystallization with various dicarboxylic acids or other complementary molecules could lead to the formation of binary or even ternary co-crystals. nih.gov The aldehyde group could either remain a spectator in the primary hydrogen bonding or actively participate in secondary interactions, leading to more complex and extended networks. The basicity of the pyrimidine nitrogen atoms also allows for the possibility of salt formation with strong acids, where a proton transfer from the acid to the pyrimidine would occur, leading to charged species that assemble through strong charge-assisted hydrogen bonds.

Influence of Substituents on Crystal Packing and Hydrogen Bonding Patterns

Substituents on the pyrimidine ring are known to exert a significant influence on the resulting crystal packing and hydrogen bonding patterns. nih.gov In related diaminopyrimidine systems, even subtle changes in substitution can lead to different supramolecular assemblies. For instance, the introduction of bulky substituents can sterically hinder the formation of certain synthons, forcing the molecules to adopt alternative packing arrangements.

The 4-carbaldehyde group in this compound is a key substituent that would undoubtedly direct the crystal packing. Its carbonyl oxygen is a potent hydrogen bond acceptor and could compete with the ring nitrogens for hydrogen bond donors from neighboring molecules or co-formers. This could lead to a variety of hydrogen bonding motifs beyond the simple R²₂(8) homodimer. The planarity of the carbaldehyde group with respect to the pyrimidine ring would also influence π-π stacking interactions, potentially leading to layered structures. The electronic effect of the aldehyde, being electron-withdrawing, will also impact the electrostatic potential of the molecule, thereby influencing the nature and strength of the intermolecular interactions.

Self-Assembly Processes in Solution and Solid State

The principles of molecular recognition that govern crystal engineering also drive self-assembly processes in solution. nih.gov It is anticipated that this compound would exhibit concentration and solvent-dependent self-assembly in solution, likely initiated by the formation of the stable R²₂(8) dimers. These initial aggregates could then further assemble into larger, ordered structures through weaker interactions.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the amino and aldehyde groups in 2,6-Diaminopyrimidine-4-carbaldehyde allows for its participation in numerous cyclization and condensation reactions, making it a key starting material for the synthesis of diverse heterocyclic compounds.

Synthesis of Functionalized Purine (B94841) Derivatives

While the direct synthesis of purine derivatives from this compound is not extensively documented in readily available literature, the structural similarity of the diaminopyrimidine core to purine precursors suggests its potential in this area. arkat-usa.orgresearchgate.netresearchgate.net Purines are fundamental components of nucleic acids and are prevalent in many biologically active molecules. researchgate.net The general synthetic strategies for purines often involve the cyclization of a 4,5-diaminopyrimidine. researchgate.net Although this compound is a 2,6-diamino isomer, its aldehyde functionality offers a reactive site that could potentially be transformed into the necessary components for imidazole (B134444) ring formation, thus completing the purine structure. Further research is needed to explore and optimize synthetic routes for the direct conversion of this compound into functionalized purine derivatives.

Construction of Fused Heterocyclic Ring Systems (e.g., Pyrido[2,3-d]pyrimidines)

A significant application of this compound lies in the synthesis of fused heterocyclic ring systems, particularly pyrido[2,3-d]pyrimidines. These compounds are of great interest due to their diverse pharmacological activities. researchgate.netnih.gov The synthesis often involves the tautomeric form, 2,6-diaminopyrimidin-4(3H)-one. researchgate.netresearchgate.net

One-pot multicomponent reactions are a common and efficient method for constructing the pyrido[2,3-d]pyrimidine (B1209978) scaffold. For instance, the reaction of 2,6-diaminopyrimidin-4(3H)-one with aldehydes and nitroolefins in water, catalyzed by a carbonaceous material, has been reported to yield a series of pyrido[2,3-d]pyrimidine derivatives. researchgate.net Another approach involves the coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives, which affords novel ethyl-2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate derivatives in high yields. researchgate.net

These synthetic strategies highlight the utility of the diaminopyrimidine core of the title compound in building complex, fused heterocyclic systems with potential biological applications. The general reaction scheme for the synthesis of pyrido[2,3-d]pyrimidines from a diaminopyrimidine precursor is illustrated below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2,6-Diaminopyrimidin-4(3H)-one | Aldehydes, Nitroolefins | Carbonaceous material, Water | Pyrido[2,3-d]pyrimidine derivatives |

| 2,6-Diaminopyrimidin-4(3H)-one | Ethyl-2,4-dioxo-4-phenylbutanoate derivatives | Reflux | Ethyl-2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylates |

Building Blocks for Pharmaceutical Intermediates (emphasizing synthetic utility)

The 2,4-diaminopyrimidine (B92962) scaffold, a close structural relative of this compound, is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. rsc.orgmdpi.comnih.gov This highlights the potential of this compound as a valuable building block for the synthesis of pharmaceutical intermediates. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors and antifolates.

Kinase Inhibitors:

Kinase inhibitors are a crucial class of drugs, particularly in oncology. rsc.org The diaminopyrimidine structure is a key pharmacophore in many kinase inhibitors. rsc.orgnih.govnih.gov For example, a derivative of the title compound, 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde, has shown modest activity as an inhibitor of cyclin-dependent kinases 1 and 2 (cdk1/cyclinB1 and cdk2/cyclinA3). nih.gov This finding underscores the potential of modifying the aldehyde and amino groups of this compound to develop more potent and selective kinase inhibitors.

Antifolate Drugs:

Antifolates are another important class of therapeutic agents that target the folate metabolic pathway, which is essential for DNA synthesis. mdpi.commdpi.com The 2,4-diaminopyrimidine core is a hallmark of non-classical antifolates like trimethoprim. rcsb.org While research has focused on 2,4-diaminopyrimidine derivatives, the structural similarity of this compound suggests its potential as a precursor for novel antifolate drugs. nih.gov The aldehyde group could be a key site for introducing the side chains necessary for potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. nih.gov

The synthetic utility of diaminopyrimidine derivatives in drug discovery is summarized in the table below:

| Drug Class | Target | Role of Diaminopyrimidine Core |

| Kinase Inhibitors | Cyclin-dependent kinases (CDKs), Focal Adhesion Kinase (FAK) | Core scaffold for binding to the kinase hinge region. rsc.orgnih.govnih.gov |

| Antifolates | Dihydrofolate reductase (DHFR) | Essential pharmacophore for inhibiting folate metabolism. mdpi.comrcsb.orgnih.gov |

Synthesis of Ligands for Coordination Chemistry

The presence of multiple nitrogen and oxygen atoms in this compound makes it an excellent candidate for the synthesis of ligands for coordination chemistry. These ligands can form stable complexes with various metal ions. bibliomed.orgajol.infosciencepublishinggroup.comresearchgate.net The amino groups and the aldehyde functionality can act as coordination sites.

A common strategy involves the condensation of the aldehyde group with a primary amine to form a Schiff base ligand. bibliomed.orgresearchgate.netyoutube.com These Schiff base ligands, containing the diaminopyrimidine moiety, can then be used to chelate metal ions, leading to the formation of metal complexes with potentially interesting catalytic, magnetic, or biological properties. While specific examples starting from this compound are not widely reported, the general principle of forming Schiff base metal complexes is well-established. ajol.infosciencepublishinggroup.com

The potential coordination sites of a Schiff base ligand derived from this compound are highlighted below:

| Functional Group | Potential for Coordination |

| Pyrimidine (B1678525) Nitrogens | Can coordinate to metal ions. |

| Amino Groups | Can coordinate to metal ions. |

| Imine Nitrogen (from Schiff base) | A strong coordination site for metal ions. |

| Other donor atoms in the amine used for Schiff base formation | Can provide additional coordination sites. |

Applications in Materials Science

The application of this compound extends beyond the synthesis of discrete molecules into the realm of materials science, particularly in the development of specialty polymers.

Development of Specialty Polymers and Resins

The bifunctional nature of this compound, with its two amino groups and one aldehyde group, makes it a suitable monomer for polycondensation reactions. These reactions can lead to the formation of specialty polymers and resins with unique properties. The pyrimidine ring can impart thermal stability and specific electronic properties to the polymer backbone.

While direct examples of polymerization using this compound are not extensively documented, the use of similar dihydropyrimidinone (DHPM) derivatives in the creation of polymers is known. jmchemsci.com The amino groups can react with difunctional compounds like diacyl chlorides or diisocyanates, while the aldehyde group can participate in reactions with other monomers containing active methylene (B1212753) groups or amino functionalities. This allows for the creation of a variety of polymer architectures, including linear polymers, cross-linked resins, and potentially even covalent organic frameworks (COFs). youtube.com The resulting polymers could find applications as adhesives, coatings, or in the textile industry. jmchemsci.com

Exploration of Nonlinear Optical (NLO) Materials

The search for new materials with significant nonlinear optical (NLO) properties is driven by their potential applications in modern technologies such as optical data processing, telecommunications, and photonic devices. rsc.orgrsc.org Pyrimidine-based molecules are excellent candidates for NLO materials. rsc.org The inherent π-deficient and electron-withdrawing nature of the pyrimidine core makes it an ideal platform for constructing "push-pull" molecular systems, which are crucial for generating a strong NLO response. rsc.orgrsc.org

Derivatives of this compound are actively explored for this purpose. The aldehyde group provides a convenient handle to create extended π-conjugated systems through condensation reactions, most notably to form Schiff bases. nih.govmdpi.com Schiff bases formed by reacting the carbaldehyde with various primary amines can link the electron-withdrawing pyrimidine unit to an electron-donating group, establishing the classic donor-π-acceptor (D-π-A) architecture. mdpi.com This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is the primary origin of high molecular hyperpolarizability (β), the key microscopic parameter for second-order NLO activity. nih.gov

| Derivative Type | Computational Method | Key Findings | Predicted NLO Potential |

| Pyrimidine-based bis-uracil derivatives | DFT (M06/6-311G**) | The third-order NLO properties were found to be significantly larger than standard reference materials, indicating considerable NLO character suitable for device fabrication. researchgate.nettandfonline.com | High |

| Diaminopyrimidine Sulfonate Derivatives | DFT (B3LYP/6-311G(d,p)) | These molecules exhibit noncovalent interactions that influence crystal packing. acs.org NLO properties were calculated, highlighting their potential as functional materials due to electronic delocalization and ICT characteristics. acs.org | Promising |

| General Pyrimidine-based Schiff Bases | Semi-empirical (AM1) | The NLO response is strongly influenced by the nature of donor/acceptor groups, the dihedral angles, and the HOMO-LUMO energy gap. mdpi.com | High |

| N-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl) | DFT & SCXRD | Showed significant enhancement in NLO behavior in the crystalline environment, with a third-order nonlinear susceptibility (χ³) superior to known chalcone (B49325) derivatives. rsc.orgrsc.org | High |

Catalytic Applications of Derived Coordination Polymers

Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), have emerged as highly attractive heterogeneous catalysts due to their ordered structures, high porosity, and large specific surface areas. nih.gov The ability to chelate metal ions makes diaminopyrimidine derivatives excellent organic ligands for the synthesis of novel CPs. While this compound itself is a prime candidate, extensive research has been conducted on structurally analogous compounds.

A notable example is the silver coordination polymer (Ag-CP) synthesized using 4,6-diamino-2-pyrimidinethiol, a close structural relative. nih.govnih.gov This Ag-CP was prepared through a hydrothermal reaction between the pyrimidine ligand and silver nitrate. nih.gov Characterization confirmed a porous material with silver catalytic species uniformly distributed and coordinated to the nitrogen and sulfur groups of the ligand scaffold. nih.gov

This Ag-CP demonstrated excellent catalytic activity in the multicomponent Hantzsch synthesis of polyhydroquinolines. nih.gov The Hantzsch reaction is a fundamental organic transformation that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source to produce dihydropyridines and related heterocyclic structures. wikipedia.orgorganic-chemistry.org The Ag-CP acts as a highly efficient and, crucially, a reusable heterogeneous catalyst, facilitating the reaction under mild conditions. nih.gov The catalyst could be recovered by simple filtration and reused for multiple cycles without a significant loss in its activity, highlighting its stability and economic viability. nih.govnih.gov The catalytic process is believed to proceed via a Knoevenagel condensation between the aldehyde and a methylene compound, activated by the Ag-CP catalyst. nih.gov

| Reaction Component | Condition/Amount | Yield (%) | Reference |

| Catalyst Loading | 1 mg | Low | nih.gov |

| 3 mg | Moderate | nih.gov | |

| 5 mg | High | nih.gov | |

| 7 mg | 96 | nih.gov | |

| Solvent | DMSO | 85 | nih.gov |

| DMF | 88 | nih.gov | |

| PEG-400 | 80 | nih.gov | |

| EtOH | 96 | nih.gov | |

| EtOH:H₂O (1:1) | 92 | nih.gov | |

| Catalyst Reusability (Run) | 1st | 96 | nih.gov |

| 2nd | 95 | nih.gov | |

| 3rd | 94 | nih.gov | |

| 4th | 93 | nih.gov |

Rational Design of Derivatives for Targeted Chemical Functionalities

Rational design is a cornerstone of modern medicinal chemistry and materials science, where molecules are purposefully engineered to achieve a specific function. nih.gov The 2,6-diaminopyrimidine scaffold is a privileged structure in this regard, serving as a robust framework for creating libraries of derivatives with tailored properties. humanjournals.comnih.gov The position of substituents on the pyrimidine nucleus has a profound influence on the resulting biological or chemical activity. nih.govresearchgate.net

The design strategy often begins with a known active compound or a pharmacophore model. For instance, in the development of kinase inhibitors, the 2,4-diaminopyrimidine scaffold is often retained as it can form crucial double-dentate hydrogen bonds with the hinge region of the target protein. nih.gov Modifications are then systematically introduced at other positions of the ring to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

Key strategies in the rational design of diaminopyrimidine derivatives include:

Substitution at the 4- and 6-positions: The amino groups can be functionalized, or the carbon at these positions can be linked to various aryl or alkyl groups. This strategy is used to explore different binding pockets in enzymes or to tune the electronic properties of the molecule. rsc.org

Scaffold Hopping and Fusion: The pyrimidine ring can be fused with other heterocyclic systems (e.g., to form pyrrolo[2,3-d]pyrimidines) to create novel chemical entities with distinct shapes and properties, targeting different biological pathways. nih.gov

These design principles, while often applied in drug discovery, are equally valid for creating functional materials for applications in catalysis or electronics, where tuning properties like solubility, thermal stability, or electronic energy levels is critical. rsc.org

| Design Strategy | Position(s) of Modification | Type of Substituent/Modification | Intended Functional Outcome | Reference(s) |

| Scaffold Retention and Extension | 4- & 5- positions | Phenyl, piperazine, morpholine (B109124) moieties | Anchor to a target's hinge region (via diaminopyrimidine) while extending other groups into solvent or specific pockets. | nih.gov |

| Modulation of Physicochemical Properties | 6-position | Hydrophobic groups | Increase hydrophobicity to improve penetration through biological membranes (e.g., Mtb cell wall). | researchgate.net |

| Bioisosteric Replacement and Ring Fusion | Core Scaffold | Fusion with a pyrrole (B145914) ring to form pyrrolo[2,3-d]pyrimidines | Create novel scaffolds to act as dihydrofolate reductase (DHFR) inhibitors. | nih.gov |

| Exploration of Structure-Activity Relationship (SAR) | 4- & 6- positions | Triazolopiperazine or spirocyclic scaffolds | Systematically vary substituents on the pyrimidine core to map SAR and optimize antitumor activity. | rsc.org |

| Pharmacophore-Guided Design | Core Scaffold | Based on a pharmacophore model for TRK inhibitors | Design new derivatives that fit a pre-defined model of essential structural features required for biological activity. | nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,6-Diaminopyrimidine-4-carbaldehyde

Direct and extensive research focused exclusively on this compound is limited in current literature. However, the existing knowledge base on closely related isomers and analogues, particularly o-aminopyrimidine aldehydes, provides a foundational understanding of its chemical reactivity and potential. Research on compounds like 2,4-diaminopyrimidine-5-carbaldehyde has established their utility as pivotal precursors for constructing fused heterocyclic systems. nih.govresearchgate.net These aldehydes readily undergo hetero-annulation reactions with various nucleophiles to yield biologically significant scaffolds such as pyridopyrimidines. nih.gov The primary role identified for this class of compounds is that of a versatile synthon, where the vicinal amino and aldehyde groups participate in cyclocondensation reactions to build more complex molecular architectures. researchgate.net

Unexplored Avenues in Synthetic Methodologies

While classical synthetic routes to pyrimidine (B1678525) derivatives are well-established, the synthesis of this compound could benefit significantly from the application of modern, sustainable methodologies. Future research should pivot towards greener and more efficient synthetic protocols.

Key unexplored avenues include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs would enable the rapid assembly of complex molecules from simple precursors in a single step, enhancing efficiency and reducing waste.

Nanocatalysis: The use of magnetic or functionalized nanocatalysts could offer improved yields, shorter reaction times, and easier catalyst recovery, aligning with green chemistry principles. rsc.org

Microwave-Assisted Synthesis: Employing microwave irradiation, particularly in aqueous media, can dramatically accelerate reaction rates and often leads to cleaner products and higher yields. researchgate.net

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to improved safety, scalability, and product consistency.

Catalyst-Free Methods: Investigating catalyst-free reaction conditions, potentially under high temperature or pressure, could simplify purification processes and reduce costs. nih.gov

Exploration of these modern techniques could lead to more sustainable and economically viable pathways for the synthesis of this compound and its derivatives.

Advanced Characterization Techniques and Computational Modeling

To fully unlock the potential of this compound, a deep understanding of its structural and electronic properties is essential. Beyond standard spectroscopic methods (NMR, IR), a combination of advanced analytical techniques and computational modeling will be crucial.

Future research should focus on:

Single-Crystal X-ray Diffraction: This technique is indispensable for unambiguously determining the three-dimensional molecular structure and analyzing the intermolecular interactions that govern its crystal packing. researchgate.netmdpi.com

Computational Chemistry: A suite of computational tools can provide profound insights into the molecule's behavior. Density Functional Theory (DFT) calculations can be used to model geometrical parameters, predict electronic properties like the HOMO-LUMO energy gap, and map the molecular electrostatic potential (MEP) to identify reactive sites. mdpi.comresearchgate.netdovepress.comresearchgate.net